Diisopropyl azelate

Description

Contextualization within Ester Chemistry Research

Esters, characterized by the functional group of a carbonyl center adjacent to an ether linkage, are a cornerstone of organic chemistry. Research in this area is vast and continually evolving, driven by the quest for novel synthesis methods, improved catalytic processes, and the development of esters with tailored properties for specific applications. Diisopropyl azelate fits within this landscape as a dicarboxylic acid ester, a class of compounds known for their utility as plasticizers, lubricants, and intermediates in polymer synthesis. The study of diisopropyl azelate and similar esters contributes to the fundamental understanding of structure-property relationships in ester chemistry, informing the design of new materials with enhanced performance characteristics.

Significance of Azelate Esters in Chemical Synthesis and Industrial Chemistry

Azelaic acid, a nine-carbon dicarboxylic acid, is the parent compound of azelate esters. nih.gov It can be sourced from the ozonolysis of oleic acid, a renewable feedstock, which positions azelaic acid and its derivatives as bio-based building blocks for more sustainable chemical products. nih.govunits.it Azelate esters, in general, are recognized for their excellent low-temperature properties and flexibility, making them valuable as plasticizers in polymers like polyvinyl chloride (PVC) and rubber. nih.govplasticisers.orgrsc.org They are also employed as lubricants and in the synthesis of polyamides, such as Nylon-6,9. wikipedia.orgresearchgate.net The specific properties of diisopropyl azelate, while less documented than other azelate esters like dioctyl azelate, are a subject of ongoing investigation to determine its optimal application niches.

Current Research Landscape and Scholarly Objectives

The current research landscape for diisopropyl azelate is multifaceted, with scholarly objectives aimed at fully characterizing its physicochemical properties, optimizing its synthesis, and exploring its potential applications. A significant area of interest lies in its use as a plasticizer, where research focuses on its efficiency in modifying polymer properties and its potential to replace traditional phthalate-based plasticizers. rsc.org Furthermore, investigations into its performance as a lubricant and its role as a chemical intermediate are active areas of study. Reports on the global market for diisopropyl azelate suggest a growing demand, which is likely to spur further research and development. prnewswire.co.uk

Detailed Research Findings

While specific research exclusively focused on diisopropyl azelate is still emerging, the broader research on azelate esters provides a strong foundation for understanding its potential. Studies on various azelate esters demonstrate their efficacy as bio-based plasticizers that can improve the flexibility and durability of polymers. nih.govrsc.org For instance, research on azelaic acid copolyester plasticizers has shown their potential to replace traditional phthalate (B1215562) esters in PVC applications. rsc.org The synthesis of these esters is often achieved through direct esterification or transesterification, with ongoing research into more efficient and environmentally friendly catalytic methods. rsc.orgmdpi.com

Interactive Data Tables

Below are tables summarizing the key properties and related compounds of diisopropyl azelate.

Table 1: Physical and Chemical Properties of Diisopropyl Azelate

| Property | Value |

| CAS Number | 26720-23-6 |

| Molecular Formula | C15H28O4 |

| Molecular Weight | 272.38 g/mol |

| Appearance | Colorless liquid |

Note: Data for diisopropyl azelate is limited. The table will be updated as more research becomes available.

Table 2: Related Azelate Esters and Their Applications

| Compound Name | Application |

| Diethyl Azelate | Used in studies as a potential therapeutic agent and in chemical synthesis. mdpi.comchemicalbook.comnih.govnist.gov |

| Dimethyl Azelate | Found in some plants and used as a chemical intermediate. nih.gov |

| Bis(2-ethylhexyl) Azelate | A common commercial lubricant. mdpi.com |

| Diisodecyl Azelate | Used as a plasticizer. plasticisers.org |

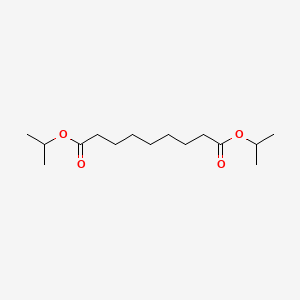

Structure

3D Structure

Properties

CAS No. |

6946-84-5 |

|---|---|

Molecular Formula |

C15H28O4 |

Molecular Weight |

272.38 g/mol |

IUPAC Name |

dipropan-2-yl nonanedioate |

InChI |

InChI=1S/C15H28O4/c1-12(2)18-14(16)10-8-6-5-7-9-11-15(17)19-13(3)4/h12-13H,5-11H2,1-4H3 |

InChI Key |

MCQNUBHLBYBDRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CCCCCCCC(=O)OC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for Diisopropyl Azelate

Conventional Esterification Pathways

Conventional methods for synthesizing diisopropyl azelate primarily involve direct esterification and transesterification processes. These pathways are well-established and form the basis of industrial production.

Acid-Catalyzed Esterification Approaches

The most common method for producing diisopropyl azelate is the direct esterification of azelaic acid with isopropanol (B130326). This reaction is typically catalyzed by a strong mineral acid. The process involves heating the reactants, and the equilibrium is driven towards the product side by removing the water formed during the reaction.

Strong acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TSA) are frequently used as catalysts. technoarete.orgresearchgate.netcsic.es For instance, the synthesis of diethyl azelate, a similar compound, has been achieved with a yield of 88% using anhydrous hydrogen chloride gas in ethanol, followed by reflux. chemicalbook.com The reaction mechanism involves the protonation of the carboxylic acid group by the acid catalyst, which increases its electrophilicity and facilitates the nucleophilic attack by the alcohol. While effective, these homogeneous catalysts can lead to challenges in separation, potential corrosion issues, and environmental concerns related to waste disposal. researchgate.net

| Reactants | Catalyst | Key Conditions | Yield/Conversion | Reference |

|---|---|---|---|---|

| Azelaic acid, Anhydrous ethanol | Hydrogen chloride (gas) | Room temp stirring, then 2 hr reflux | 88% (for diethyl azelate) | chemicalbook.com |

| Sebacic acid, Anhydrous ethanol | Methanesulfonic acid | 1 hr reaction with cyclohexane (B81311) as water entrainer | >94% (for diethyl sebacate) | google.com |

| Acrylic acid, Ethanol | Hydrochloric acid (HCl) | 333.15 K, 7 hrs | ~46% conversion | technoarete.org |

| Propanoic acid, 1-Propanol | Sulfuric acid (H₂SO₄) | 65°C, 3.5 hrs | 96.9% | researchgate.net |

Transesterification Processes

Transesterification offers an alternative route to diisopropyl azelate, typically by reacting a more common azelate ester, such as dimethyl azelate or diethyl azelate, with isopropanol. This reaction is also catalyzed by either an acid or a base. The equilibrium is shifted by removing the lower-boiling alcohol (methanol or ethanol) from the reaction mixture.

Acid catalysts facilitate the reaction similarly to direct esterification. Base-catalyzed transesterification, using catalysts like sodium methoxide (B1231860) or potassium hydroxide (B78521), is also possible. While not extensively detailed specifically for diisopropyl azelate in the provided sources, the general principle is widely applied in ester synthesis. beilstein-journals.org For example, the transesterification of other dicarboxylic esters has been documented, and enzyme-catalyzed transesterification of azelate esters has shown high substrate conversion rates of up to 95.1%. acs.orgnih.gov

Advanced Catalytic Systems for Diisopropyl Azelate Synthesis

To overcome the limitations of conventional acid catalysts, research has focused on developing more advanced, efficient, and environmentally benign catalytic systems. These include homogeneous, heterogeneous, and biocatalytic approaches.

Homogeneous Catalysis in Esterification

Homogeneous catalysis refers to reactions where the catalyst is in the same phase as the reactants, typically a liquid phase. ump.edu.my While traditional mineral acids fall into this category, advancements have explored other types of homogeneous catalysts. Organometallic catalysts, for instance, have been investigated for esterification processes. Organotin (IV) catalysts have been shown to be effective for the esterification of similar dicarboxylic acids, achieving high conversions (>95%) and yields (>85%) at reduced temperatures and low catalyst loadings. google.com Methanesulfonic acid is another example of a highly active homogeneous catalyst that is biodegradable and less corrosive than sulfuric acid, achieving yields of over 94% in the synthesis of diethyl sebacate (B1225510). google.com The primary advantage of homogeneous catalysts is their high activity and selectivity, though catalyst recovery and product purification remain significant challenges. rsc.org

Heterogeneous Catalysis Development

Heterogeneous catalysts exist in a different phase from the reactants, usually a solid catalyst in a liquid reaction mixture. ump.edu.my This offers significant advantages, including easy separation of the catalyst from the reaction products, potential for catalyst recycling, reduced corrosion, and minimized environmental waste. researchgate.netresearchgate.net

For dicarboxylic acid esterification, various solid acid catalysts have been explored. These include:

Ion-exchange resins: Resins like Dowex and Amberlyst have been used for esterification, although they may show lower reaction rates compared to homogeneous catalysts. technoarete.orgresearchgate.netresearchgate.net Amberlyst-15, a sulfonic polystyrene resin, has been successfully used to catalyze the conversion of cellulose (B213188) to levulinic acid with yields up to 59.24%. frontiersin.org

Zeolites: These microporous aluminosilicates can act as shape-selective catalysts. Commercial zeolites like Y, ZSM-5, and Mordenite have been tested for the esterification of free fatty acids. google.com

Metal-exchanged clays (B1170129): Montmorillonite clays exchanged with metal ions (like Al³⁺, Fe³⁺, Cr³⁺) have proven effective for esterifying dicarboxylic acids, with Al³⁺-montmorillonite giving excellent ester yields under mild conditions. researchgate.net

Sulfated metal oxides: Materials like sulfated zirconia and sulfated tin (II) oxide are strong solid acids that show high catalytic activity in esterification reactions. ump.edu.mynih.gov

| Catalyst | Reactants | Key Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Al³⁺-montmorillonite | Dicarboxylic acids, Alcohols | Mild conditions | Good to excellent yields, catalyst is reusable. | researchgate.net |

| Dowex 50WX8 | Acrylic acid, Ethanol | 333.15 K | Slower reaction rate compared to homogeneous HCl catalyst. | technoarete.org |

| Amberlyst-15 | Cellulose, GVL/H₂O | 200°C, 180 min | Achieved 59.24% yield of levulinic acid. | frontiersin.org |

| Sulfated tin (II) oxide | Oleic acid, Trimethylolpropane | 180°C | Achieved 91.2% conversion of oleic acid. | ump.edu.my |

Biocatalytic Synthesis (Enzyme-Mediated Routes)

Biocatalytic synthesis, employing enzymes like lipases, represents a green and sustainable alternative for ester production. These reactions are characterized by mild operating conditions (typically 40-70°C), high selectivity (chemo-, regio-, and enantioselectivity), and the generation of high-purity products with minimal waste. viamedica.plresearchgate.net

The most commonly used enzyme for this purpose is the immobilized Lipase (B570770) B from Candida antarctica (often sold as Novozym 435). viamedica.plresearchgate.net This enzyme has been successfully used to catalyze the esterification of azelaic acid with various alcohols. For example, the synthesis of dilauryl azelate using Novozym 435 achieved a conversion of over 95%. viamedica.plrsc.org Lipases can catalyze both direct esterification and transesterification reactions. acs.orgnih.gov In direct esterification, the removal of water, often using molecular sieves, is crucial to drive the reaction to completion, with conversions reaching up to 98.7%. acs.orgnih.gov While biocatalysis is highly advantageous from an environmental and product quality perspective, factors like enzyme cost and stability can be limitations.

| Enzyme | Reaction Type | Substrates | Key Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Novozym 435 (CALB) | Esterification | Azelaic acid, Lauryl alcohol | Solvent-free | >95% conversion | viamedica.plresearchgate.net |

| Novozym 435 (CALB) | Esterification | Phenolic glycosides, Azelaic acid | 4A molecular sieves | 98.7% conversion | acs.orgnih.gov |

| Lipozyme TLIM | Transesterification | Phenolic glycosides, Azelaic acid ester | 4A molecular sieves | 95.1% conversion | acs.orgnih.gov |

| Novozym 435 (CALB) | Polycondensation | Dialkyl diester, Diol, Azido glycerol | Varied temp/time | Synthesis of azido-functionalized polyesters | rsc.org |

Green Chemistry Principles in Diisopropyl Azelate Production

The application of green chemistry to the synthesis of diisopropyl azelate aims to reduce the environmental impact of the manufacturing process. This involves developing cleaner, more efficient methods that minimize waste and energy consumption. Key areas of focus include the use of solvent-free conditions, the design of sustainable catalysts, and the maximization of atom economy and process efficiency.

Traditional esterification processes often rely on solvents to dissolve reactants and facilitate the reaction. However, these solvents contribute significantly to chemical waste and pose environmental risks. Solvent-free synthesis offers a greener alternative by eliminating the need for an auxiliary solvent, thereby reducing waste and simplifying product purification.

One approach is the use of neat (solventless) reaction conditions, where the reactants themselves, typically with a solid catalyst, constitute the entire reaction medium. For the synthesis of dicarboxylic acid esters, this can be achieved by heating the dicarboxylic acid (azelaic acid) with an excess of the alcohol (isopropanol) in the presence of a heterogeneous catalyst. researchgate.netorganic-chemistry.org The excess alcohol can serve as the liquid phase for the reaction.

Another innovative solvent-free method is mechanochemistry, which utilizes mechanical energy, for instance in a ball mill, to drive chemical reactions. organic-chemistry.orgthieme-connect.comnortheastern.edu This technique can achieve quantitative conversion of reactants to esters in very short timeframes, often without the need for catalysts or bases. organic-chemistry.orgthieme-connect.com For dicarboxylic acid esters, mixing the reactants in a planetary ball mill can lead to the formation of the desired product with high efficiency, generating minimal side products. organic-chemistry.org These methods align with green chemistry principles by significantly reducing solvent waste and often lowering the energy requirements of the process. organic-chemistry.orgorganic-chemistry.org

The choice of catalyst is critical in the green synthesis of diisopropyl azelate. Conventional methods often employ homogeneous mineral acids like sulfuric acid, which are corrosive, difficult to separate from the product, and generate significant waste during neutralization. dergipark.org.trmasterorganicchemistry.com Sustainable catalyst design focuses on developing non-toxic, reusable, and highly efficient alternatives.

Enzymatic Catalysts (Biocatalysts): Lipases are highly effective biocatalysts for esterification reactions. nih.gov Specifically, immobilized lipase B from Candida antarctica (commercially available as Novozym 435) has shown high catalytic activity for the esterification of dicarboxylic acids like azelaic acid. nih.gov These enzymatic catalysts offer several advantages:

High Selectivity: Enzymes operate under mild conditions, minimizing the formation of unwanted by-products. nih.gov

Biodegradability: As proteins, they are inherently environmentally benign.

Reusability: Immobilizing the enzyme on a solid support allows for easy separation from the reaction mixture and reuse over multiple cycles. rsc.org Remarkably, supported lipases like Novozym-435 have demonstrated the ability to catalyze esterification effectively even in an aqueous medium, a significant advancement in green catalysis. rsc.org

Heterogeneous Acid Catalysts: Solid acid catalysts provide a recyclable and non-corrosive alternative to liquid acids. mdpi.com Several types have been successfully used for esterification:

Ion-Exchange Resins: Sulfonated polystyrene resins, such as Amberlyst-15, are effective catalysts, although their thermal stability can be limited. mdpi.commdpi.com

Sulfonated Carbons: Carbon-based materials functionalized with sulfonic acid groups serve as robust and highly active catalysts with large surface areas. mdpi.com

Supported Mineral Acids: Catalysts like silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂) have proven to be efficient for the esterification of dicarboxylic acids, allowing for easy recovery and reuse. researchgate.net

Deep Eutectic Solvents (DES): Certain deep eutectic solvents, such as those formed from p-toluenesulfonic acid and benzyltriethylammonium chloride, can act as both the catalyst and the reaction medium, showing high catalytic activity and simple separation from the product. dergipark.org.tr

The following table summarizes the performance of various sustainable catalysts in esterification reactions relevant to diisopropyl azelate synthesis.

| Catalyst Type | Example Catalyst | Reactants | Key Advantages | Reported Conversion/Yield | Reference(s) |

| Enzymatic | Novozym 435 (Immobilized Lipase) | Azelaic Acid, Lauryl Alcohol | Mild conditions, high selectivity, reusable | >95% | nih.gov |

| Deep Eutectic Solvent | p-TSA:BTEAC | Benzoic Acid, Ethanol | Dual solvent-catalyst, reusable, high activity | 88.3% | dergipark.org.tr |

| Ion-Exchange Resin | Amberlyst-15 | Benzoic Acid, Ethanol | Heterogeneous, easy to separate | ~70% (lower than DES) | dergipark.org.tr |

| Supported Acid | NaHSO₄·SiO₂ | Dicarboxylic Acids, Alcohols | Heterogeneous, reusable, efficient | Good to excellent yields | researchgate.net |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactant atoms into the desired product. The ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no by-products.

The synthesis of diisopropyl azelate via Fischer esterification proceeds according to the following balanced equation:

C₉H₁₆O₄ (Azelaic Acid) + 2 C₃H₈O (Isopropanol) → C₁₅H₂₈O₄ (Diisopropyl Azelate) + 2 H₂O (Water)

The theoretical atom economy is calculated as: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Azelaic Acid | C₉H₁₆O₄ | 188.22 |

| Isopropanol | C₃H₈O | 60.10 |

| Diisopropyl Azelate | C₁₅H₂₈O₄ | 272.38 |

| Water | H₂O | 18.02 |

Sum of reactant molecular weights = 188.22 + (2 * 60.10) = 308.42 g/mol Atom Economy = (272.38 / 308.42) x 100 ≈ 88.3%

| Parameter | Effect on Efficiency | Typical Optimized Conditions | Reference(s) |

| Temperature | Increases reaction rate, but can affect catalyst stability (especially enzymes). | 40-75°C, depending on catalyst. | dergipark.org.trnih.gov |

| Substrate Molar Ratio | An excess of one reactant (usually the alcohol) drives the equilibrium towards the product. | Acid:Alcohol ratios from 1:4 to 1:11 have been used. | nih.govui.ac.id |

| Catalyst Loading | Higher loading generally increases reaction rate up to a point. | 0.2% to 10% by weight, depending on catalyst activity. | dergipark.org.trui.ac.id |

| Reaction Time | Longer times increase conversion until equilibrium is reached. | Can range from minutes (microwave) to several hours. | nih.govui.ac.id |

By carefully controlling these variables, the process can be optimized to achieve high yields and conversion rates, complementing the inherently good atom economy of the esterification reaction.

Process Intensification and Scale-Up Considerations

Process intensification refers to the development of innovative equipment and techniques that offer significant improvements in chemical manufacturing, leading to smaller, cleaner, safer, and more energy-efficient processes. google.com For the industrial-scale production of diisopropyl azelate, several process intensification strategies can be employed.

Reactive Distillation: Esterification is an equilibrium-limited reaction. researchgate.net Reactive distillation is a prime example of process intensification where the chemical reactor is integrated with a distillation column. google.com In the synthesis of diisopropyl azelate, this technique would allow for the continuous removal of the water by-product from the reaction zone, shifting the equilibrium towards the formation of the ester and driving the reaction to higher conversion. researchgate.net This approach can significantly reduce reactor volume, residence time, and energy consumption compared to conventional batch processes.

Continuous Flow Reactors: Shifting from traditional batch reactors to continuous flow systems, such as packed bed reactors or microreactors, offers numerous advantages for scale-up. researchgate.net Continuous reactors provide superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and improved safety due to smaller reaction volumes. For diisopropyl azelate synthesis, a continuous flow of azelaic acid and isopropanol could be passed through a heated column packed with a solid acid catalyst, leading to a highly efficient and scalable production method.

Microwave-Assisted Synthesis: The use of microwave irradiation is another intensification technique that can dramatically reduce reaction times from hours to minutes. ui.ac.id Microwaves provide rapid and uniform heating of the reaction mixture, often leading to higher yields compared to conventional heating methods under the same conditions. ui.ac.id The synthesis of fatty acid isopropyl esters has been successfully intensified using microwaves, achieving high yields in as little as five minutes. ui.ac.id This technology offers a pathway to significantly increase throughput for diisopropyl azelate production.

By integrating these advanced strategies, the manufacturing of diisopropyl azelate can be transformed from a conventional batch operation into a modern, intensified process that is more sustainable, economical, and efficient.

Chemical Reactivity, Derivatization, and Transformation Studies of Diisopropyl Azelate

Mechanistic Investigations of Diisopropyl Azelate Reactions

Understanding the mechanisms of reactions involving diisopropyl azelate is crucial for controlling its transformation and designing synthetic pathways. The primary reactions of interest are hydrolysis and transesterification.

The hydrolysis of diisopropyl azelate, the cleavage of its ester bonds by water, can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of isopropanol (B130326) yield the carboxylic acid (azelaic acid) and regenerate the acid catalyst. This reaction is reversible, and the equilibrium can be shifted by controlling the concentration of water.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the isopropoxide ion results in the formation of a carboxylic acid, which is then deprotonated by the strongly basic isopropoxide ion to form a carboxylate salt. This final acid-base reaction is essentially irreversible and drives the hydrolysis to completion.

While these are the generally accepted mechanisms for ester hydrolysis, specific kinetic and mechanistic studies on diisopropyl azelate are not extensively available in the reviewed literature.

Transesterification is a process where the isopropoxy group of diisopropyl azelate is exchanged with another alcohol. This reaction is typically catalyzed by an acid or a base and is an equilibrium process. The kinetics and thermodynamics of transesterification are crucial for applications such as the synthesis of new esters or polymers.

The reaction generally follows pseudo-first-order kinetics, particularly when one of the reactants is in large excess. The rate of reaction is influenced by factors such as temperature, catalyst concentration, and the nature of the alcohol.

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) determine the feasibility and spontaneity of the reaction. For many transesterification reactions, the process is endothermic, requiring heat input to proceed.

Specific kinetic and thermodynamic data for the transesterification of diisopropyl azelate are not readily found in the literature. However, representative data from studies on the transesterification of other esters for biodiesel production can provide an insight into the expected values.

Table 1: Representative Thermodynamic Parameters for Transesterification Reactions

| Parameter | Value Range | Significance |

|---|---|---|

| Activation Energy (Ea) | 32 - 36 kJ·mol⁻¹ mdpi.com | Energy barrier for the reaction. |

| Enthalpy of Activation (ΔH) | 30 - 34 kJ·mol⁻¹ mdpi.com | Heat absorbed or released to reach the transition state. |

| Entropy of Activation (ΔS) | -195 to -196 J·K⁻¹·mol⁻¹ mdpi.com | Change in randomness during the formation of the transition state. |

Note: The data presented in this table are representative values from studies on the transesterification of waste cooking oil using zeolite catalysts and are intended to provide a general understanding. Specific values for diisopropyl azelate may vary.

Synthesis of Diisopropyl Azelate Derivatives and Analogs

The modification of the diisopropyl azelate structure can lead to the development of new molecules with diverse functionalities and applications.

While specific examples of the structural modification of diisopropyl azelate are not widely reported, the general principles of organic synthesis allow for several potential modifications. These can include:

Modification of the Alkoxy Group: The isopropyl groups can be replaced with other alkyl or aryl groups through transesterification to produce a variety of azelate diesters with different physical and chemical properties.

Modification of the Acyl Group: The hydrocarbon chain of the azelaic acid backbone could potentially be functionalized, for instance, through reactions at the alpha-carbons, although this is generally less common for simple diesters.

Azelaic acid and its esters are recognized as valuable bio-based monomers for the synthesis of polymers. nih.gov Diisopropyl azelate, with its two ester functionalities, can potentially act as a difunctional building block (synthon) in polymerization reactions.

For instance, through transesterification with diols, diisopropyl azelate could be used to synthesize polyesters. The properties of the resulting polymer would depend on the structure of the diol used. The use of azelate esters in the synthesis of rubber-like polymers to impart improved cold resistance has been reported. google.com

Table 2: Potential Polymerization Reactions Involving Diisopropyl Azelate

| Reaction Type | Co-reactant | Resulting Polymer |

|---|---|---|

| Polycondensation (via Transesterification) | Diol (e.g., ethylene glycol) | Polyester (B1180765) |

| Polyamidation (in principle, after conversion to acyl chloride) | Diamine | Polyamide |

Stability and Degradation Pathways in Chemical Systems

The stability of diisopropyl azelate is an important consideration for its storage and application. Like other esters, it is susceptible to degradation under certain conditions.

The primary degradation pathway for diisopropyl azelate is hydrolysis, which can be accelerated by the presence of acids or bases, as discussed in section 3.1.1.

Thermal decomposition is another potential degradation route. While specific studies on the thermal decomposition of diisopropyl azelate are lacking, studies on a related compound, diisopropyl azodicarboxylate, show that decomposition can occur with an onset temperature of around 80°C, releasing significant heat. researchgate.net The thermal decomposition of diisopropyl ether, which shares the isopropyl ether linkage, proceeds through both molecular and radical chain reactions, yielding propene, isopropanol, propane, and acetone. Similar pathways could be anticipated for the isopropyl ester groups in diisopropyl azelate at elevated temperatures.

Oxidative degradation, particularly at elevated temperatures and in the presence of oxygen, can also occur, potentially leading to the formation of a complex mixture of smaller, oxygenated molecules. The presence of tertiary carbons on the isopropyl groups could make them susceptible to radical attack.

Thermal Stability Studies

The thermal decomposition (pyrolysis) of esters is a critical area of study, particularly for compounds used in applications requiring high-temperature stability, such as lubricants and plasticizers. For esters containing a hydrogen atom on the beta-carbon of the alcohol moiety, the primary decomposition pathway is a non-radical, concerted intramolecular elimination reaction, often referred to as a retro-ene or cis-elimination reaction.

Given that the isopropyl groups in diisopropyl azelate possess beta-hydrogens, this mechanism is the most probable route for its thermal degradation. The process involves the formation of a six-membered cyclic transition state, leading to the cleavage of the C-O ester bond and the formation of a carboxylic acid and an alkene. researchgate.netcdnsciencepub.comresearchgate.net In the case of diisopropyl azelate, this reaction would proceed in two steps, eliminating one isopropyl group at a time to yield propene and, ultimately, azelaic acid.

The reaction can be generalized as: Step 1: Diisopropyl Azelate → Isopropyl Azelate + Propene Step 2: Isopropyl Azelate → Azelaic Acid + Propene

Kinetic studies on the pyrolysis of simple isopropyl esters, such as isopropyl acetate and isopropyl propanoate, confirm that this acid/propene formation is the most favorable decomposition pathway from both kinetic and thermodynamic standpoints. researchgate.netnih.gov The process is homogeneous and unimolecular. Research on the pyrolysis of various aliphatic polyesters further corroborates that this cyclic elimination mechanism is the classical pathway for esters derived from alcohols with available β-hydrogens, with degradation typically initiating at temperatures around 275°C. dtic.mil

The activation energy (Ea) is a key parameter in determining thermal stability. While specific data for diisopropyl azelate is unavailable, studies on analogous compounds provide valuable insight into the expected energy requirements for its decomposition.

| Compound | Activation Energy (Ea) (kcal/mol) | Primary Products | Reference |

|---|---|---|---|

| Isopropyl Acetate | 45.0 | Acetic Acid, Propene | cdnsciencepub.com |

| Isopropyl Propanoate | 48.4 | Propanoic Acid, Propene | nih.gov |

| Generic Adipate Polyesters | ~44.0 | Carboxylic Acid Ends, Olefinic Ends | dtic.mil |

Oxidative Degradation Mechanisms

The oxidative degradation of aliphatic esters is a critical factor in their application as lubricants, hydraulic fluids, and plasticizers, as it leads to increased viscosity, acid formation, and sludge. The process is understood to proceed via a free-radical autoxidation mechanism, which is autocatalytic in nature. researchgate.netwikipedia.org This mechanism can be described in three main stages: initiation, propagation, and termination.

Initiation: The process begins with the formation of free radicals from the ester molecule (RH). This can be triggered by heat, light, or the presence of metal catalysts, resulting in the abstraction of a hydrogen atom to form an alkyl radical (R•).

RH → R• + H•

For diisopropyl azelate, the most susceptible sites for hydrogen abstraction are the tertiary C-H bonds on the two isopropyl groups, as well as the C-H bonds alpha to the carbonyl groups on the azelaic acid backbone.

Propagation: The alkyl radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another ester molecule (RH) to form a hydroperoxide (ROOH) and a new alkyl radical (R•), thus propagating the chain reaction. wikipedia.org

R• + O₂ → ROO•

ROO• + RH → ROOH + R•

The ultimate products of this oxidative cascade are diverse and result from the fragmentation of the original ester molecule. Research on analogous diesters used in lubrication has identified several classes of degradation products. mdpi.comresearchgate.netacs.orgbohrium.com

| Product Class | Specific Examples | Formation Pathway | Reference |

|---|---|---|---|

| Shorter-Chain Acids | Formic acid, Acetic acid, Butanoic acid | Cleavage and oxidation of the acyl or alkyl chains. | mdpi.com |

| Alcohols | Isopropanol, 2-ethylhexanol (from analogous esters) | Cleavage of the C-O ester bond. | mdpi.comresearchgate.net |

| Aldehydes & Ketones | Acetone, Propanal, 3-heptanone (from analogous esters) | Oxidation of alcohol intermediates or direct chain scission. | mdpi.comresearchgate.netscispace.com |

| Smaller Esters | Monoesters of short-chain fatty acids | Re-esterification of degradation products or partial degradation. | mdpi.com |

| Polymeric Materials | Higher molecular weight sludge/varnish | Polymerization and condensation reactions of radical species. | researchgate.netscispace.com |

For diisopropyl azelate, the oxidation of the isopropyl group would likely lead to the formation of acetone. wikipedia.org Cleavage of the ester linkage would release isopropanol, which could be further oxidized. wikipedia.org Scission and subsequent oxidation of the nine-carbon azelaic acid backbone would produce a range of shorter dicarboxylic and monocarboxylic acids.

Advanced Analytical and Spectroscopic Characterization Methodologies for Diisopropyl Azelate

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a fundamental analytical tool for separating and quantifying components within a mixture. For Diisopropyl Azelate, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are pivotal in assessing its purity and identifying any related substances or impurities.

Gas Chromatography (GC) is a highly sensitive and versatile technique for analyzing volatile compounds. jparonline.com While Diisopropyl Azelate is more volatile than its parent compound, azelaic acid, the development of a robust GC method is essential for its analysis. The poor volatility of azelaic acid itself hinders its direct applicability in GC analysis, often necessitating derivatization procedures like methylation or silylation to enhance volatility. nih.gov The analysis of its diester, Diisopropyl Azelate, follows similar principles of method development.

The process of developing a GC method involves several critical steps to achieve optimal separation and analysis. jparonline.com Key considerations include the selection of the stationary phase and column dimensions, the choice of carrier gas and its flow rate, and the optimization of temperature programming. jparonline.commdpi.com For pharmaceutical-grade substances, a Flame Ionization Detector (FID) is commonly used due to its reliability and broad applicability to organic compounds. jparonline.com

Key GC Method Development Parameters:

Column Selection : The choice of a capillary column with an appropriate stationary phase (e.g., a non-polar or mid-polar phase like a polysiloxane) is critical for resolving Diisopropyl Azelate from potential impurities. Column dimensions such as length, internal diameter, and film thickness affect efficiency and analysis time. jparonline.com

Injector and Detector Temperature : The injector temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. jparonline.commdpi.com Similarly, the detector temperature is set to prevent condensation of the analyte. jparonline.com

Oven Temperature Program : A temperature gradient is typically employed, starting at an initial temperature, holding for a period, then ramping up to a final temperature. mdpi.com This allows for the separation of compounds with different boiling points.

Carrier Gas : Helium is a common carrier gas, with a constant flow rate ensuring reproducible retention times. mdpi.com

Sample Preparation : The sample must be dissolved in a suitable volatile organic solvent for injection into the GC system. jparonline.com

Method validation is performed according to guidelines from bodies like the International Conference on Harmonisation (ICH) to ensure the method is specific, precise, accurate, and linear over a desired concentration range. jparonline.com

Table 1: Typical Parameters for Gas Chromatography (GC) Method Development

| Parameter | Description | Typical Setting/Consideration |

|---|---|---|

| Column | Fused silica capillary column with a specific stationary phase. | DB-17 (30 m x 0.25 mm i.d.) or similar. ajgreenchem.com |

| Carrier Gas | Inert gas to carry the sample through the column. | Helium, Nitrogen, or Hydrogen. jparonline.com |

| Flow Rate | The rate at which the carrier gas passes through the column. | Constant flow, e.g., 1.5 mL/min. mdpi.com |

| Injector Type | Introduces the sample into the carrier gas stream. | Split/Splitless injector is common. jparonline.com |

| Injector Temp. | Temperature at which the sample is vaporized. | e.g., 280 °C. mdpi.com |

| Oven Program | Temperature gradient to separate components. | e.g., 80°C to 280°C at 10-20 °C/min. mdpi.comajgreenchem.com |

| Detector | Detects the components as they elute from the column. | Flame Ionization Detector (FID) or Mass Spectrometer (MS). jparonline.com |

| Detector Temp. | Temperature of the detector to prevent condensation. | e.g., 250 °C. ajgreenchem.com |

High-Performance Liquid Chromatography (HPLC) is another powerful technique used for the separation, identification, and quantification of compounds. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. For azelaic acid and its derivatives, Reversed-Phase HPLC (RP-HPLC) is a commonly employed method. ijpsonline.comresearchgate.net

The development of an HPLC method for Diisopropyl Azelate allows for its separation from impurities and its quantification in various formulations. nih.gov Since Diisopropyl Azelate lacks a strong chromophore, detection can be challenging. ijpsonline.com Therefore, methods may employ UV detection at low wavelengths (e.g., 206 nm) or use universal detectors like an Evaporative Light Scattering Detector (ELSD). ijpsonline.comnih.gov

A specific method for the separation of Diisopropyl Azelate has been developed using a Newcrom R1 column, which is a reverse-phase column with a positively charged ligand. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Key HPLC Method Parameters:

Stationary Phase : A C18 column (e.g., Kromasil 100-5C18) is a common choice for RP-HPLC. ijpsonline.comresearchgate.net

Mobile Phase : A mixture of an aqueous buffer (e.g., sodium dihydrogen orthophosphate) and an organic solvent like acetonitrile is typical. ijpsonline.comresearchgate.net For mass spectrometry compatibility, volatile buffers like formic acid are used instead of phosphoric acid. sielc.com

Flow Rate : A constant flow rate, such as 1.2 mL/min, is maintained to ensure reproducible results. ijpsonline.com

Detection : UV detection at low wavelengths or ELSD are suitable for compounds with poor UV absorbance. ijpsonline.comnih.gov

Table 2: Example HPLC Method for Diisopropyl Azelate Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Newcrom R1, 5 µm, 100 Å, 4.6 x 150 mm | sielc.com |

| Mobile Phase | Water/Acetonitrile (MeCN)/Phosphoric Acid (H3PO4) | sielc.com |

| Detection | UV, ELSD, or Mass Spectrometry (MS) | sielc.com |

Spectroscopic Elucidation of Molecular Structure and Properties

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the elucidation of molecular structures in organic chemistry. researchgate.netazolifesciences.com It provides detailed information about the chemical environment of individual atoms (specifically, nuclei like ¹H and ¹³C), allowing for the unambiguous confirmation of the structure of Diisopropyl Azelate. core.ac.uk

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used for complete structural assignment.

¹H NMR : This experiment identifies the different types of protons in the molecule. For Diisopropyl Azelate, one would expect to see signals corresponding to the methine proton (-CH-) and the methyl protons (-CH₃) of the two isopropyl groups, as well as signals for the methylene protons (-CH₂-) of the azelate backbone. The integration of these signals corresponds to the number of protons of each type.

¹³C NMR : This spectrum shows signals for each unique carbon atom in the molecule. The spectrum of Diisopropyl Azelate would feature distinct peaks for the carbonyl carbon of the ester, the methine and methyl carbons of the isopropyl groups, and the different methylene carbons of the nine-carbon chain.

2D NMR (e.g., COSY, HSQC, HMBC) : These experiments reveal correlations between nuclei. Correlation Spectroscopy (COSY) shows which protons are coupled to each other, helping to piece together the alkyl chain fragments. azolifesciences.comcore.ac.uk Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to the carbons they are attached to, while Heteronuclear Multiple Bond Correlation (HMBC) shows longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the isopropyl ester groups to the azelate backbone via the carbonyl carbon. core.ac.uk

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Diisopropyl Azelate

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Ester Carbonyl (C=O) | N/A | ~173 |

| Isopropyl Methine (-CH) | ~4.9 - 5.1 (septet) | ~67 - 69 |

| Isopropyl Methyl (-CH₃) | ~1.2 - 1.3 (doublet) | ~21 - 23 |

| Azelate α-CH₂ | ~2.2 - 2.4 (triplet) | ~33 - 35 |

| Azelate β-CH₂ | ~1.5 - 1.7 (quintet) | ~24 - 26 |

| Azelate γ, δ-CH₂ | ~1.2 - 1.4 (multiplet) | ~28 - 30 |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. wiley.comdummies.com These two techniques are complementary, as the selection rules governing them differ; IR absorption requires a change in the dipole moment during a vibration, while Raman scattering requires a change in polarizability. wiley.comlibretexts.org

For Diisopropyl Azelate, the most prominent functional group is the ester.

IR Spectroscopy : The IR spectrum of Diisopropyl Azelate would be dominated by a very strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch, typically found in the 1735-1750 cm⁻¹ region. libretexts.orgucalgary.ca Other significant absorptions would include C-O stretching vibrations between 1100-1300 cm⁻¹ and various C-H stretching and bending vibrations from the alkyl chains (isopropyl and azelate backbone) in the 2850-3000 cm⁻¹ and below 1500 cm⁻¹ regions, respectively. dummies.comlibretexts.orglibretexts.org

Raman Spectroscopy : Raman spectroscopy is also effective for identifying key functional groups. libretexts.orgnih.gov The C=O stretch of the ester group would also be visible in the Raman spectrum, although its intensity can vary. researchgate.net Raman is often particularly sensitive to the symmetric vibrations of the C-C backbone of the molecule, providing a characteristic "fingerprint" of the compound. spectroscopyonline.com

Table 4: Key Vibrational Modes for Diisopropyl Azelate

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

|---|---|---|---|

| C-H (Alkyl) | Stretching | 2850 - 3000 | 2850 - 3000 |

| C=O (Ester) | Stretching | 1735 - 1750 (Strong) | 1735 - 1750 |

| C-H (Alkyl) | Bending | 1350 - 1470 | 1350 - 1470 |

| C-O (Ester) | Stretching | 1100 - 1300 | 1100 - 1300 |

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. uni-saarland.de When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying components in a mixture. nih.govresearchgate.net

In a typical Electron Ionization (EI) mass spectrum, a molecule is ionized, forming a molecular ion (M⁺•), which can then break apart into smaller, charged fragments. uni-saarland.de

Molecular Ion : For Diisopropyl Azelate (C₁₅H₂₈O₄), the molecular ion peak would be expected at an m/z corresponding to its molecular weight. This peak may be weak or absent in some EI spectra due to the instability of the initial ion. libretexts.org

Fragmentation Patterns : The fragmentation of Diisopropyl Azelate would likely proceed through several characteristic pathways for esters. Common fragmentation includes the loss of an isopropoxy group ([M - 87]⁺) or an isopropyl group ([M - 43]⁺). Alpha-cleavage next to the carbonyl group and McLafferty rearrangement are also common fragmentation pathways for esters that can provide structural confirmation. libretexts.org Analysis of these fragment ions helps to piece together the original molecular structure. researchgate.net

Table 5: Potential Mass Spectrometry Fragments for Diisopropyl Azelate

| Fragment | Description of Loss | Proposed m/z |

|---|---|---|

| [C₃H₇]⁺ | Isopropyl cation | 43 |

| [OC₃H₇]⁺ | Isopropoxy cation | 59 |

| [M - C₃H₇]⁺ | Loss of an isopropyl group | 229 |

| [M - OC₃H₇]⁺ | Loss of an isopropoxy group | 213 |

| [M - C₃H₇O₂]⁺ | Loss of an isopropoxycarbonyl group | 185 |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of diisopropyl azelate. chemijournal.comnih.gov These methods provide a powerful tool for both identifying and quantifying the compound, as well as for detecting and characterizing any impurities or degradation products. The combination of a chromatographic technique's separation power with a mass spectrometer's identification capabilities allows for highly specific and sensitive analysis. asdlib.orgsaspublishers.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary hyphenated technique for the analysis of volatile and semi-volatile compounds like diisopropyl azelate. chemijournal.com In GC-MS, the gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase. ijarnd.com As each component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing detailed structural information and a unique fragmentation pattern that acts as a chemical fingerprint. asdlib.orgijarnd.com For esters of dicarboxylic acids, such as derivatives of azelaic acid, GC-MS is effective for identification following derivatization to increase volatility. nih.govnih.gov The use of electron ionization (EI) in the mass spectrometer can generate reproducible mass spectra that are searchable against libraries for compound confirmation. humanjournals.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, particularly useful for less volatile or thermally labile compounds. nih.govsaspublishers.com LC separates compounds in a liquid mobile phase, and upon eluting from the column, the analyte is introduced into the mass spectrometer via an interface that removes the solvent and ionizes the compound. nih.gov LC-MS has been successfully applied to the analysis of dicarboxylic acids like azelaic acid. nih.govbiorxiv.org For diisopropyl azelate, LC-MS can be particularly useful for analyzing complex matrices and for stability studies where non-volatile degradation products might be formed. The combination of High-Performance Liquid Chromatography (HPLC) with mass spectrometry offers high selectivity and sensitivity for both identification and quantification. saspublishers.com

| Technique | Principle | Application for Diisopropyl Azelate Analysis | Key Advantages |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile/semi-volatile compounds in the gas phase followed by mass-based detection and identification. chemijournal.com | Identification of diisopropyl azelate, analysis of volatile impurities, and characterization of related esters. nih.govnih.gov | High resolution, provides structural information for identification, extensive spectral libraries available. asdlib.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in the liquid phase followed by mass-based detection and identification. saspublishers.com | Analysis of diisopropyl azelate in complex mixtures, identification of non-volatile impurities and degradation products. nih.govbiorxiv.org | Applicable to a wide range of compounds, high sensitivity and selectivity, provides molecular weight information. nih.gov |

Quantitative Analytical Method Development and Validation

The development and validation of quantitative analytical methods are crucial for ensuring the quality and consistency of diisopropyl azelate in various applications. The process involves establishing a procedure to accurately and precisely measure the concentration of the analyte and validating that the method is suitable for its intended purpose. scispace.comelsevier.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for the quantitative analysis of esters like diisopropyl azelate. ijprajournal.commdpi.com

Method development for diisopropyl azelate quantification typically begins with selecting the appropriate chromatographic technique (HPLC or GC) and optimizing the separation conditions. For an HPLC method, this includes choosing a suitable stationary phase (e.g., C18 column), mobile phase composition, flow rate, and detector wavelength. ijpsonline.comijpsonline.com For a GC method, optimization involves selecting the appropriate column, temperature program, and detector, such as a Flame Ionization Detector (FID). nih.govnih.gov

Once the method is developed, it must be validated according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). elsevier.com Validation demonstrates that the analytical procedure is reliable and produces consistent results. scispace.com Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. scispace.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve. ijpsonline.comoatext.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix and the percentage recovered is calculated. ijpsonline.comoatext.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements and is assessed at different levels (repeatability, intermediate precision). oatext.comijsat.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govijsat.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govijsat.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijpsonline.comijpsonline.com

| Validation Parameter | Description | Typical Acceptance Criteria (Example) |

|---|---|---|

| Specificity | Ensures the signal measured is from the analyte of interest. scispace.com | No interference from excipients or degradation products at the analyte's retention time. |

| Linearity | Demonstrates a proportional relationship between concentration and response. ijpsonline.com | Correlation coefficient (r²) ≥ 0.998. ijpsonline.com |

| Accuracy | Measures the agreement between the measured value and the true value. oatext.com | Percent recovery typically between 97-103%. ijpsonline.comijsat.org |

| Precision | Evaluates the closeness of repeated measurements. ijsat.org | Relative Standard Deviation (%RSD) ≤ 2%. oatext.comijsat.org |

| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. nih.gov | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest concentration that can be accurately measured. nih.gov | Signal-to-noise ratio of 10:1. |

| Robustness | The method's resistance to small changes in parameters. ijpsonline.com | %RSD of results should remain within acceptable limits after minor variations. |

Applications of Diisopropyl Azelate in Advanced Materials and Industrial Chemical Processes

Role as a Chemical Intermediate in Organic Synthesis

While often utilized as a finished product component, diisopropyl azelate also serves as a chemical intermediate. The ester functional groups in diisopropyl azelate can undergo several fundamental reactions, allowing it to be a precursor for other valuable molecules.

The primary reactions that diisopropyl azelate can undergo are hydrolysis and transesterification.

Hydrolysis: In the presence of a strong acid or base, the ester bonds can be cleaved to return to azelaic acid and isopropyl alcohol. This can be a step in a multi-stage synthesis where the azelate ester is used as a temporary protecting group for the carboxylic acid functions of azelaic acid.

Transesterification: This is a key process where the isopropyl alcohol portion of the ester is exchanged with another alcohol. mdpi.comresearchgate.net This reaction is critical for creating different, often more complex or higher molecular weight, azelate esters tailored for specific applications, such as polymeric plasticizers or specialized lubricants. polito.itresearchgate.net For example, reacting diisopropyl azelate with a long-chain or polyol alcohol can yield a polyester (B1180765). This process allows for the synthesis of polymers with specific properties, such as flexibility and durability, derived from the azelaic acid backbone. mdpi.com

Additionally, the mono-ester derivative, monomethyl azelate, can be converted to its acyl chloride form. This highly reactive intermediate can then be reacted with various nucleophiles, such as aminopyridines and aminopyrimidines, to create novel heterocyclic compounds with potential bioactivity. nih.gov This demonstrates the utility of the azelate structure as a building block in fine chemical synthesis.

Utilization in Specialty Chemical Formulations (Non-Biological/Non-Human)

Diisopropyl azelate is incorporated into a variety of industrial formulations to impart specific physical properties and enhance performance. Its utility spans industrial fluids, polymers, and the coatings, adhesives, sealants, and elastomers (C.A.S.E.) sector.

In the field of industrial fluids, diesters derived from dicarboxylic acids like azelaic acid are valued as high-performance synthetic lubricant base stocks or additives. dtic.mil They are particularly prized for their excellent low-temperature fluidity and high viscosity index. lkouniv.ac.inresearchgate.net A high viscosity index signifies that the oil's viscosity changes minimally with temperature fluctuations, a critical attribute for lubricants operating in a wide range of conditions. lkouniv.ac.inkuraray.com

The properties that make azelate esters, including diisopropyl azelate, effective in lubricants include:

Low Pour Point: They remain fluid at very low temperatures, which is essential for equipment operating in cold climates. researchgate.net

High Viscosity Index (VI): They maintain effective lubrication across a broad temperature spectrum. functionalproducts.com

Good Thermal and Oxidative Stability: Synthetic esters generally exhibit better resistance to breakdown at high temperatures compared to mineral oils.

Good Solvency: They can help to keep other additives in solution and maintain cleaner engine components.

The following table compares the properties of a lubricant base oil with and without the addition of diester additives, illustrating the performance enhancement.

| Property | Base Oil (Polyalphaolefin) | Base Oil + 10% Didecyl Sebacate (B1225510) |

| Kinematic Viscosity @ 100°C (cSt) | 4.01 | 4.41 |

| Viscosity Index (VI) | 124 | 137 |

| Pour Point (°C) | -54 | -68 |

| Cold-Crank Simulator Viscosity @ -35°C (mPa·s) | 3100 | 2850 |

| Data derived from studies on similar dibasic acid esters. researchgate.net |

Diisopropyl azelate and similar aliphatic diesters function as highly effective plasticizers, particularly for polyvinyl chloride (PVC) and rubber-like polymers. atamanchemicals.com Plasticizers are additives that increase the flexibility, workability, and softness of a material by embedding themselves between the polymer chains, reducing intermolecular forces. kinampark.com

Azelate esters are classified as low-temperature plasticizers, meaning they impart excellent flexibility to the polymer even in cold conditions. bausano.com This makes them suitable for applications such as wire and cable insulation, artificial leather, and films that must withstand demanding environments. atamanchemicals.com Compared to general-purpose phthalate (B1215562) plasticizers, azelates like di-2-ethylhexyl azelate (DOZ) provide superior low-temperature performance. kinampark.com The use of these specialty plasticizers allows for the creation of PVC products that remain ductile and resistant to cracking at temperatures where standard formulations would become brittle. bausano.comspecialchem.com

The table below demonstrates the typical effects of a plasticizer on the mechanical properties of PVC.

| Property | Unplasticized PVC | PVC + 40% Plasticizer |

| Hardness (Shore A) | >100 | 80 - 90 |

| Tensile Strength (MPa) | ~50 | 15 - 25 |

| Elongation at Break (%) | <50 | 250 - 400 |

| Glass Transition Temp. (Tg) (°C) | ~82 | <0 |

| Illustrative data based on general principles of PVC plasticization. kinampark.com |

The C.A.S.E. sector leverages the unique properties of azelate esters and their derivatives, primarily azelate-based polyester polyols. bioplasticsmagazine.comemeryoleo.com These compounds are used to build polymer backbones for polyurethanes and other systems, offering enhanced performance characteristics. specialchem.com

Coatings: In coating formulations, azelate-based polyols contribute to a hydrophobic backbone, which provides excellent resistance to moisture and chemicals. emeryoleo.com They also improve low-temperature performance and UV resistance. Diesters like diisopropyl azelate can also act as coalescing agents, which are temporary plasticizers that help in the formation of a continuous, coherent paint film as it dries. chemicalbull.com

Adhesives and Sealants: The inherent flexibility and hydrophobicity of azelate chemistry improve adhesion properties and the durability of sealants. emeryoleo.comatamanchemicals.com Polyester azelates have been specifically noted for their use in pressure-sensitive adhesives. kinampark.com Formulations for sealants benefit from the low-temperature flexibility and permanence offered by these specialty esters.

Elastomers: As efficient plasticizers, azelate esters are used to soften and improve the flexibility of various synthetic rubbers, such as nitrile and chloroprene (B89495) rubber, enhancing their performance in demanding applications. atamanchemicals.com

Potential in Green Solvents and Reaction Media

There is a significant industrial trend toward replacing traditional, often hazardous, organic solvents with "green" alternatives that are biodegradable, have low toxicity, and are derived from renewable resources. Diisopropyl azelate and similar diesters are promising candidates in this area.

The "green" potential of diisopropyl azelate stems from several key attributes:

Biodegradability: Diesters like diisopropyl sebacate are known to be biodegradable, reducing their environmental persistence. specialchem.com

Bio-based Sourcing: Azelaic acid, the precursor to diisopropyl azelate, is commercially produced from the ozonolysis of oleic acid, which is derived from natural, renewable vegetable oils. emeryoleo.com This provides a sustainable alternative to purely petroleum-derived chemicals.

Low Volatility: Compared to many common industrial solvents, diisopropyl azelate has a high boiling point and low vapor pressure, which reduces volatile organic compound (VOC) emissions.

Good Solvency: Its ester functionality provides good solvency for a range of materials, making it a potentially useful medium for certain chemical reactions or as a carrier solvent in formulations. specialchem.com It is already used as a solvent for fragrances in some applications. specialchem.com

While not yet a widespread bulk solvent, its favorable environmental and performance profile suggests potential for increased use in specialized applications where a high-performance, sustainable solvent or reaction medium is required.

Computational Chemistry and Theoretical Modeling of Diisopropyl Azelate

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental geometric and electronic characteristics of a molecule. mdpi.commdpi.com For diisopropyl azelate, these calculations provide a detailed picture of its three-dimensional structure and electron distribution, which are crucial for understanding its reactivity and interactions.

DFT methods, such as those using the B3LYP functional with a 6-311G(d,p) basis set, can be used to optimize the molecule's ground state geometry. mdpi.com This process determines the most stable arrangement of atoms by minimizing the total electronic energy, yielding precise data on bond lengths, bond angles, and dihedral angles. The flexible seven-carbon chain of the azelate backbone and the rotatable isopropyl ester groups suggest a molecule with significant conformational freedom.

Beyond molecular geometry, quantum chemical calculations can map the electronic landscape of the molecule. Key properties that can be determined include:

Molecular Electrostatic Potential (MEP): The MEP surface illustrates the charge distribution across the molecule, highlighting electron-rich and electron-poor regions. For diisopropyl azelate, the MEP would show negative potential (electron-rich) around the carbonyl oxygen atoms, making them sites for electrophilic attack, and positive potential (electron-poor) around the hydrogen atoms.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity. For esters, the HOMO is typically localized around the oxygen atoms, while the LUMO is centered on the carbonyl carbon, consistent with the known reactivity of ester groups. mdpi.com

Atomic Charges: Methods like Restrained ElectroStatic Potential (RESP) can calculate the partial charge on each atom, providing a quantitative measure of the polarity of bonds within the molecule. mdpi.com

A summary of predicted molecular properties for diisopropyl azelate, based on typical results from quantum chemical calculations for similar esters, is presented below. mdpi.comnih.gov

| Property | Description | Predicted Characteristic for Diisopropyl Azelate |

|---|---|---|

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | A flexible, non-linear structure with multiple low-energy conformations. |

| Bond Lengths (C=O) | The distance between the carbon and oxygen atoms of the carbonyl group. | Approximately 1.20 - 1.22 Å. |

| Bond Lengths (C-O) | The distance between the carbonyl carbon and the ester oxygen atom. | Approximately 1.33 - 1.36 Å. |

| Molecular Electrostatic Potential (MEP) | The 3D charge distribution. | Negative potential localized on carbonyl oxygens; positive potential on alkyl hydrogens. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates moderate chemical reactivity, typical for an ester. |

| Dipole Moment | A measure of the overall polarity of the molecule. | A non-zero dipole moment due to the polar ester groups. |

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. techscience.comucr.edu For a flexible molecule like diisopropyl azelate, MD simulations are invaluable for exploring its vast conformational space and understanding its interactions with other molecules, such as solvents or biological macromolecules. techscience.comoup.comwhiterose.ac.uk

Conformational Analysis: The structure of diisopropyl azelate is defined by numerous rotatable bonds, including those in the central C7 alkyl chain and those within the isopropyl ester groups. This flexibility means the molecule does not exist in a single, rigid state but rather as a dynamic ensemble of interconverting conformations. ucr.edunumberanalytics.com MD simulations can track the rotation around these bonds over nanoseconds or longer, revealing the most probable conformations and the energy barriers between them. ucr.edu Studies on similar long-chain esters have shown they can adopt various shapes, from fully extended linear structures to bent or "hairpin-like" configurations. whiterose.ac.ukconicet.gov.ar The relative population of these conformers is influenced by both intramolecular forces (e.g., van der Waals interactions) and intermolecular interactions with the surrounding environment. conicet.gov.ar

Intermolecular Interactions: MD simulations can model diisopropyl azelate in different environments, such as in an aqueous solution or mixed with other organic molecules. By calculating parameters like the radial distribution function and binding energies, these simulations can detail how the molecule interacts with its surroundings. techscience.com The ester groups are the primary sites for specific interactions, capable of forming hydrogen bonds (as an acceptor) and engaging in dipole-dipole interactions. The long alkyl chain contributes to hydrophobic (van der Waals) interactions. Understanding these intermolecular forces is key to predicting properties like solubility, miscibility with other lubricants or solvents, and its behavior at interfaces. techscience.comconicet.gov.ar

The table below outlines key dihedral angles whose dynamics would be a primary focus of an MD study on diisopropyl azelate.

| Interaction/Conformation Type | Description | Relevance to Diisopropyl Azelate |

|---|---|---|

| Alkyl Chain Conformation | Rotation around the C-C bonds of the central heptane (B126788) chain. | Determines the overall shape (linear, bent, folded) of the molecule. |

| Ester Group Orientation | Rotation around the C-O bonds linking the carbonyl group to the isopropyl group. | Affects the accessibility of the polar ester functionality for intermolecular interactions. |

| Solute-Solvent Interactions | Analysis of hydrogen bonds and van der Waals forces with surrounding solvent molecules. | Crucial for predicting solubility and partitioning behavior in different media. |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Fluctuations in Rg over time indicate the degree of molecular flexibility. |

Reaction Pathway Modeling for Synthesis and Degradation Processes

Computational modeling can be used to investigate the mechanisms, transition states, and energetics of chemical reactions involving diisopropyl azelate, such as its synthesis and degradation. rsc.org

Synthesis Pathway Modeling: Diisopropyl azelate is typically synthesized via the Fischer esterification of azelaic acid with isopropanol (B130326), often using an acid catalyst. dntb.gov.uaresearchgate.net Computational chemistry can model this reaction to provide insights into its mechanism. researchgate.net Theoretical models can be constructed for each step of the reaction, including:

Protonation of the carboxylic acid's carbonyl oxygen by the catalyst.

Nucleophilic attack by the isopropanol oxygen on the protonated carbonyl carbon.

Proton transfer and subsequent elimination of a water molecule.

Deprotonation to yield the final ester product.

By calculating the energy of reactants, intermediates, and transition states along this pathway, a reaction energy profile can be generated. rsc.org This profile reveals the activation energy (Ea) for each step, allowing for the identification of the rate-determining step and providing a theoretical basis for optimizing reaction conditions like temperature and catalyst choice. dntb.gov.uamdpi.com

Degradation Pathway Modeling: The primary degradation pathway for diisopropyl azelate is hydrolysis, the reverse of its synthesis, which breaks the ester bonds to yield azelaic acid and isopropanol. This process can be catalyzed by acid or base. Computational models can predict the rate constants for hydrolysis under various conditions. acs.org For instance, modeling base-catalyzed hydrolysis would involve simulating the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. Other potential degradation pathways, such as enzymatic degradation or thermo-oxidative processes at high temperatures, can also be modeled to predict degradation products and rates. researchgate.netmdpi.com

| Process | Key Computational Insights | Example Finding |

|---|---|---|

| Acid-Catalyzed Esterification (Synthesis) | Identification of transition states, calculation of activation energies for each step. | Determining that the nucleophilic attack of the alcohol or the elimination of water is the rate-limiting step. dntb.gov.ua |

| Base-Promoted Hydrolysis (Degradation) | Modeling the energy profile for the addition-elimination mechanism. | Predicting hydrolysis rate constants based on the calculated activation energy. acs.org |

| Thermal Degradation | Simulating bond-breaking events at high temperatures to identify initial degradation products. | Identifying the weakest bonds and likely fragmentation patterns under thermal stress. mdpi.com |

Structure-Property Relationship Predictions (Theoretical Frameworks)

Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks that correlate the structural or physicochemical features of molecules (known as descriptors) with their macroscopic properties. sci-hub.seunipd.it While specific QSPR models developed exclusively for diisopropyl azelate are not documented, its properties can be reliably estimated using broader models developed for classes of compounds like organic esters or lubricants. sci-hub.seacs.orgmdpi.com

The QSPR approach involves several steps:

Descriptor Calculation: A large number of molecular descriptors are calculated for a set of known compounds. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), or quantum-chemical (e.g., HOMO energy, atomic charges). sci-hub.se

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that links a subset of these descriptors to a specific property (e.g., boiling point, viscosity, or partition coefficient). mdpi.com

Prediction: Once a statistically robust model is established and validated, it can be used to predict the properties of new compounds, like diisopropyl azelate, simply by calculating their molecular descriptors and inputting them into the model equation.

For diisopropyl azelate, QSPR could be used to predict a range of important physical properties, providing valuable data without the need for experimental measurement.

| Physical Property | Relevant Molecular Descriptors | Significance of Prediction |

|---|---|---|

| Boiling Point | Molecular Weight, van der Waals Volume, Connectivity Indices. acs.org | Important for purification (distillation) and assessing volatility. |

| Viscosity | Molecular Shape Descriptors, Surface Area, Polarity. sci-hub.se | A critical parameter for applications as a lubricant or plasticizer. |

| Water Solubility | LogP (Partition Coefficient), Polar Surface Area, Hydrogen Bond Descriptors. | Determines environmental fate and behavior in aqueous systems. |

| Flash Point | Boiling Point, Number of Carbon Atoms. | Crucial for safety assessment and handling. |

Environmental Fate and Chemical Impact of Diisopropyl Azelate

Biodegradation Pathways in Environmental Systems (Chemical Perspective)

The biodegradation of diisopropyl azelate is presumed to follow the general pathways established for other aliphatic esters, particularly dicarboxylic acid esters. researchgate.netmiljodirektoratet.no The primary and most critical step in the microbial degradation of these esters is the enzymatic hydrolysis of the ester bonds. researchgate.netd-nb.info This initial cleavage is catalyzed by esterase enzymes, such as lipases and carboxylesterases, which are ubiquitous in various microbial communities. d-nb.infomdpi.com

The hydrolysis of diisopropyl azelate would break the molecule down into its constituent components: azelaic acid and isopropyl alcohol, as depicted in the following reaction:

Diisopropyl Azelate + 2 H₂O → Azelaic Acid + 2 Isopropyl Alcohol

Both of these degradation products are generally considered to be readily biodegradable. nih.govgoogle.com Isopropyl alcohol can be utilized by a wide range of microorganisms as a carbon and energy source. Azelaic acid, a naturally occurring dicarboxylic acid, is also susceptible to microbial degradation. mdpi.comnih.gov The microbial metabolism of dicarboxylic acids typically proceeds through β-oxidation, a common fatty acid degradation pathway. researchgate.net

Table 1: Postulated Biodegradation Pathway of Diisopropyl Azelate

| Step | Process | Description | Resulting Products |

|---|---|---|---|

| 1 | Enzymatic Hydrolysis | Cleavage of the two ester linkages by microbial esterases. | Azelaic Acid, Isopropyl Alcohol |

| 2 | Further Degradation | Subsequent microbial metabolism of the initial breakdown products. | Carbon Dioxide, Water, Biomass |

Environmental Monitoring and Analytical Challenges

Effective monitoring of diisopropyl azelate in environmental samples such as water, soil, and air is crucial for assessing its distribution and fate. The analytical determination of diisopropyl azelate and its degradation products, like azelaic acid, presents several challenges.

The low concentrations at which these compounds are often found in the environment can be below the detection limits of some analytical instruments. researchgate.net Therefore, sensitive analytical methods are required. The most common techniques for the analysis of azelaic acid and its esters are gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov

A significant challenge in the GC analysis of dicarboxylic acids like azelaic acid is their low volatility and potential for thermal degradation in the GC inlet. acs.org To overcome this, a derivatization step is often necessary to convert the polar carboxylic acid groups into more volatile and thermally stable esters, such as methyl or silyl (B83357) esters. nih.govtandfonline.com This adds complexity and potential for error to the analytical procedure.